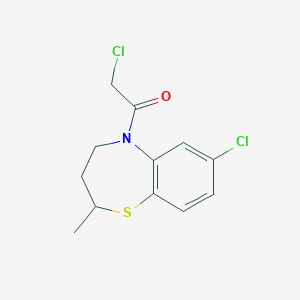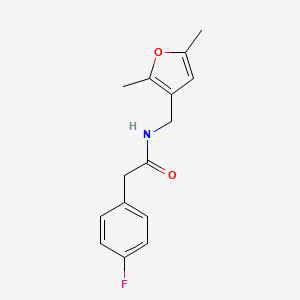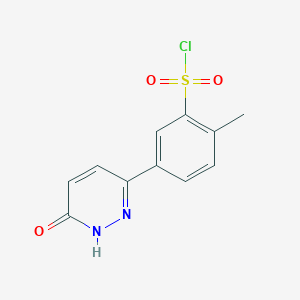
2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone is a chemical compound that is widely used in scientific research. It belongs to the class of benzothiazepines and has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone is not fully understood. However, it is believed to act by modulating the activity of voltage-gated calcium channels, which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to have anticonvulsant activity and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone in lab experiments is its diverse biological activities. It can be used to study various physiological processes and diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in treating other neurodegenerative disorders, such as Parkinson's disease. Additionally, it may be useful to study its pharmacokinetics and toxicity in order to assess its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone involves the reaction of 2-chloroacetophenone with 2-aminothiophenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution and cyclization to form the benzothiazepine ring. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone has been extensively used in scientific research due to its diverse biological activities. It has been found to possess anti-inflammatory, anticonvulsant, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NOS/c1-8-4-5-15(12(16)7-13)10-6-9(14)2-3-11(10)17-8/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBRSIUELSEGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=C(S1)C=CC(=C2)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2597114.png)
![4-(2-Dimethylamino-ethyl)-[1,4]diazepan-5-one dioxalate](/img/structure/B2597115.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2597116.png)


![N-(2,4-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2597121.png)

![1-(2-Methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B2597124.png)
![2-[(Oxan-4-yl)methoxy]pyrimidine](/img/structure/B2597126.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2597127.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597128.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2597129.png)
